![molecular formula C26H22N2O6 B11154085 N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11154085.png)
N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetylamino, phenyl, methoxy, and chromenyl groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl structure, followed by the introduction of the phenoxy and acetylamino groups. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenyl and chromenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the acetylamino group can produce aniline derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. The compound’s acetylamino and chromenyl groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex chromenyl structure.
[Pt(O,O’-acac)(gamma-acac)(DMS)]: A platinum compound with acetylacetonate ligands, used in cancer research for its cytotoxic properties.
(2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another complex organic compound with potential therapeutic applications.
Uniqueness
N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N2O6 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H22N2O6/c1-16(29)27-19-8-10-20(11-9-19)28-24(30)15-33-21-12-6-17(7-13-21)22-14-18-4-3-5-23(32-2)25(18)34-26(22)31/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
TVGURGCDYKCMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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